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Compound of Interest

Compound Name: Galloylpaeoniflorin

Cat. No.: B15576293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies used for the characterization of Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin),

a monoterpenoid glycoside isolated from the roots of plants such as Paeonia lactiflora. The

structural elucidation of natural products like Galloylpaeoniflorin is fundamental to

understanding their biological activity and potential therapeutic applications. This document

outlines the key mass spectrometry data and provides standardized protocols for both Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.

Compound Identity
Compound Name: Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin)

Molecular Formula: C₃₀H₃₂O₁₅[1]

Molecular Weight: 632.57 g/mol [1]

Core Structure: A paeoniflorin molecule esterified with a galloyl group at the 6'-position of the

glucose moiety.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and

investigating the fragmentation patterns of Galloylpaeoniflorin. Electrospray ionization (ESI)
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and matrix-assisted laser desorption/ionization (MALDI) are commonly employed techniques.

Observed ions provide strong evidence for the compound's identity and structure. For instance,

the detection of a sodium adduct in MALDI-MS/MS is a common observation for this class of

molecules. Negative ion mode ESI is also effective, readily producing the deprotonated

molecular ion.

Ion Type Method Observed m/z Interpretation

[M+Na]⁺ MALDI 655
Sodium adduct of

Galloylpaeoniflorin

[M-H]⁻ ESI 631
Deprotonated

molecular ion

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Note on Data Availability:A complete, experimentally verified, and published dataset of ¹H and

¹³C NMR assignments specifically for Galloylpaeoniflorin could not be located in the reviewed

literature. The characterization of novel or modified natural products often involves meticulous

2D NMR experiments (COSY, HSQC, HMBC) to assign each signal unambiguously.

For reference and comparison, the fully assigned ¹H and ¹³C NMR data for the parent

compound, Paeoniflorin, is provided below. The addition of the galloyl group in

Galloylpaeoniflorin would primarily induce downfield shifts on the signals of the glucose

moiety, especially at the 6'-position.

Reference NMR Data: Paeoniflorin
The following data was acquired in Methanol-d₄ (CD₃OD) at 151 MHz for ¹³C and 600 MHz for

¹H analysis.

Table 1: ¹³C NMR Data for Paeoniflorin (151 MHz, CD₃OD)
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Atom Chemical Shift (δ) ppm

1 89.33

2 87.25

2-CH₃ 19.61

3 44.53

4 106.40

5 43.95

6 72.22

7 23.41

8 61.71

9 102.28

1' 100.17

2' 75.00

3' 78.03

4' 71.73

5' 77.93

6' 62.86

1'' 131.18

2'', 6'' 130.67

3'', 5'' 129.64, 129.60

4'' 134.44

| 7'' (C=O) | 168.00 |

Table 2: ¹H NMR Data for Paeoniflorin (600 MHz, CD₃OD)
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3α 2.20 d 12.6

H-3β 1.82 d 12.6

H-5 2.60 d 6.7

H-7α 2.50 dd 11.1, 6.7

H-7β 1.97 d 11.0

H-8 4.75 t 8.6

H-9 5.43 s

2-CH₃ 1.38 s

H-1' 4.54 d 7.6

H-6'α 3.86 d 12.0

H-6'β 3.62 dd 12.0, 4.6

H-2'', 6'' 8.06 d 7.7

H-4'' 7.62 t 7.3

| H-5'' | 7.50 | t | 7.6 |

Experimental Protocols
The following sections describe typical experimental procedures for acquiring the spectroscopic

data for Galloylpaeoniflorin.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of purified Galloylpaeoniflorin is dissolved in

~0.5 mL of a deuterated solvent (e.g., Methanol-d₄, CD₃OD, or DMSO-d₆). The choice of

solvent is critical and should be selected based on sample solubility.
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Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: ~12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on concentration.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: ~220-240 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

2D NMR Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is

required, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems.
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Data Processing: All spectra are processed using appropriate software (e.g., MestReNova,

TopSpin). Processing steps include Fourier transformation, phase correction, baseline

correction, and referencing the chemical shifts to the residual solvent signal or an internal

standard (TMS).

High-Resolution Mass Spectrometry (HRMS) Protocol
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1-

10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote

ionization.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-

Exactive Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an ultra-high-

performance liquid chromatography (UHPLC) system.

Chromatography (UHPLC):

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase: A gradient elution is typically used, with Solvent A as water with 0.1% formic

acid and Solvent B as acetonitrile with 0.1% formic acid.

Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometry (HRMS):

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion

modes.

Scan Mode: Full MS scan followed by data-dependent MS/MS (dd-MS²) fragmentation of

the most intense ions.

Mass Range: m/z 100-1000.

Resolution: Set to 70,000 or higher for the full MS scan to ensure accurate mass

measurement.
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Collision Energy: A stepped normalized collision energy (e.g., 20, 35, 50 eV) is used for

MS/MS to generate a rich fragmentation spectrum.

Data Analysis: The acquired data is analyzed to determine the exact mass of the parent ion,

from which the elemental composition is calculated. The MS/MS fragmentation pattern is

then interpreted to confirm the structure, such as the loss of the galloyl or benzoyl moieties.

Visualization of Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Galloylpaeoniflorin.
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Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Plant Material (e.g., Paeonia root)

Crude Extraction

Solvent Partitioning

Column Chromatography (Silica, HPLC)

Isolated Galloylpaeoniflorin

Mass Spectrometry (HRMS)NMR Spectroscopy

Determine Molecular Formula Analyze MS/MS Fragments

1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC)
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Final Structure Confirmed

Click to download full resolution via product page

Natural Product Spectroscopic Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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